molecular formula C12H15ClN2 B13316028 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile

Cat. No.: B13316028
M. Wt: 222.71 g/mol
InChI Key: MHFVGXDRXQYMBC-UHFFFAOYSA-N
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Description

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C12H15ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and an amino group attached to a pentan-3-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-nitrobenzonitrile with pentan-3-ylamine under reducing conditions. The nitro group is reduced to an amino group, forming the desired product .

Another method involves the direct amination of 4-chlorobenzonitrile with pentan-3-ylamine in the presence of a suitable catalyst. This reaction typically requires elevated temperatures and may involve the use of solvents such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The reaction is typically carried out at temperatures ranging from 80°C to 120°C, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is unique due to the presence of the pentan-3-ylamino group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

4-chloro-2-(pentan-3-ylamino)benzonitrile

InChI

InChI=1S/C12H15ClN2/c1-3-11(4-2)15-12-7-10(13)6-5-9(12)8-14/h5-7,11,15H,3-4H2,1-2H3

InChI Key

MHFVGXDRXQYMBC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=CC(=C1)Cl)C#N

Origin of Product

United States

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